molecular formula C11H9ClN2O2S B2354648 (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate CAS No. 341967-58-6

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate

Cat. No. B2354648
CAS RN: 341967-58-6
M. Wt: 268.72
InChI Key: GCLYTHUNCAFZCS-UHFFFAOYSA-N
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Description

“(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a carbamate group (N-phenylcarbamate), which is derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl or aryl group and an amino (NH2) group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carbamic acid. The thiazole ring could potentially undergo electrophilic substitution at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbamate group could enhance the solubility of the compound in polar solvents. The compound could potentially exhibit absorption in the UV-visible region due to the presence of the conjugated system in the thiazole ring .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, this compound could potentially serve as a useful scaffold for the development of new pharmaceuticals .

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLYTHUNCAFZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324648
Record name (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate

CAS RN

341967-58-6
Record name (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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